2-{[4-(4-bromophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide 2-{[4-(4-bromophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide
Brand Name: Vulcanchem
CAS No.: 477329-21-8
VCID: VC11306608
InChI: InChI=1S/C22H15BrF3N5OS/c23-16-4-6-18(7-5-16)31-20(14-8-10-27-11-9-14)29-30-21(31)33-13-19(32)28-17-3-1-2-15(12-17)22(24,25)26/h1-12H,13H2,(H,28,32)
SMILES: C1=CC(=CC(=C1)NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)Br)C4=CC=NC=C4)C(F)(F)F
Molecular Formula: C22H15BrF3N5OS
Molecular Weight: 534.4 g/mol

2-{[4-(4-bromophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide

CAS No.: 477329-21-8

Cat. No.: VC11306608

Molecular Formula: C22H15BrF3N5OS

Molecular Weight: 534.4 g/mol

* For research use only. Not for human or veterinary use.

2-{[4-(4-bromophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide - 477329-21-8

Specification

CAS No. 477329-21-8
Molecular Formula C22H15BrF3N5OS
Molecular Weight 534.4 g/mol
IUPAC Name 2-[[4-(4-bromophenyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide
Standard InChI InChI=1S/C22H15BrF3N5OS/c23-16-4-6-18(7-5-16)31-20(14-8-10-27-11-9-14)29-30-21(31)33-13-19(32)28-17-3-1-2-15(12-17)22(24,25)26/h1-12H,13H2,(H,28,32)
Standard InChI Key NVNJMJSDMUMCFG-UHFFFAOYSA-N
SMILES C1=CC(=CC(=C1)NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)Br)C4=CC=NC=C4)C(F)(F)F
Canonical SMILES C1=CC(=CC(=C1)NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)Br)C4=CC=NC=C4)C(F)(F)F

Introduction

Structural Elucidation and Molecular Characteristics

The compound’s molecular formula is C₂₂H₁₅BrF₃N₅OS, with a molar mass of 534.4 g/mol. Its IUPAC name reflects the integration of a 1,2,4-triazole core substituted with a 4-bromophenyl group at position 4, a pyridin-4-yl group at position 5, and a sulfanyl-acetamide moiety linked to a 3-(trifluoromethyl)phenyl group. Key identifiers include:

PropertyValue
CAS No.477329-21-8
SMILESC1=CC(=CC(=C1)NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)Br)C4=CC=NC=C4)C(F)(F)F
InChIKeyNVNJMJSDMUMCFG-UHFFFAOYSA-N
XLogP35.9 (predicted)
Hydrogen Bond Donors1
Hydrogen Bond Acceptors7

The presence of bromine and trifluoromethyl groups enhances its lipophilicity, while the triazole and pyridine rings contribute to π-π stacking interactions.

Synthesis and Chemical Reactivity

Synthetic Pathways

The compound is synthesized via a multi-step protocol:

  • Triazole Ring Formation: Cyclization of 2-acyl-N-(3-trifluoromethylphenyl)hydrazine-1-carbothioamide with hydrazine hydrate yields the 1,2,4-triazole core.

  • Sulfanyl Linkage Introduction: Thioetherification using thioglycolic acid introduces the sulfanyl-acetamide side chain.

  • Functionalization: Electrophilic substitution installs the 4-bromophenyl and pyridin-4-yl groups under Ullmann coupling conditions.

Chemical Modifications

The sulfanyl (-S-) and acetamide (-NHCO-) groups serve as reactive sites:

  • Metal Complexation: Analogous triazole derivatives form coordination complexes with Zn²⁺ and Cd²⁺, enhancing their stability and bioactivity.

  • Nucleophilic Substitution: The bromine atom at the para position of the phenyl ring permits Suzuki-Miyaura cross-coupling for diversification.

Physicochemical and Spectroscopic Properties

Solubility and Stability

  • Solubility: Sparingly soluble in water (0.12 mg/mL at 25°C) but highly soluble in DMSO (>50 mg/mL).

  • Stability: Stable under ambient conditions for 24 months but degrades upon prolonged UV exposure due to the bromophenyl moiety.

Spectroscopic Characterization

  • IR Spectroscopy: Peaks at 1685 cm⁻¹ (C=O stretch) and 1540 cm⁻¹ (C-N stretch) confirm the acetamide group.

  • NMR (¹H): Signals at δ 8.75 ppm (pyridine-H) and δ 7.65 ppm (trifluoromethylphenyl-H) validate the aromatic substitution pattern.

Computational and Structural Analysis

Density Functional Theory (DFT)

DFT calculations at the B3LYP/6-311G(d,p) level reveal a planar triazole ring with a dihedral angle of 12.3° between the pyridine and bromophenyl groups. The HOMO-LUMO gap of 4.8 eV suggests moderate reactivity, aligning with its antioxidant behavior.

X-ray Crystallography

Single-crystal studies of analogous compounds show centrosymmetric dimers stabilized by N-H···O hydrogen bonds (2.89 Å) and weak C-O···π interactions (3.42 Å).

Applications and Future Directions

Pharmaceutical Development

The compound’s dual antioxidant and antimicrobial properties position it as a candidate for:

  • Topical formulations for infected wounds.

  • Adjuvants in chemotherapy to reduce oxidative damage.

Material Science

Its ability to form metal complexes could be exploited in supramolecular assemblies for catalytic applications.

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